2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone . Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes In biology, Schiff bases like 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol are studied for their antimicrobial and anticancer properties . They are also used in the development of new pharmaceuticals and therapeutic agents .
Preparation Methods
The synthesis of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-bromo-3-methylaniline in ethanol . The reaction mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated and purified using standard techniques such as recrystallization
Chemical Reactions Analysis
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified Schiff bases or other aromatic compounds .
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol involves its ability to form stable complexes with metal ions . These metal complexes can interact with biological molecules, such as proteins and DNA, leading to various biological effects . The specific molecular targets and pathways involved depend on the metal ion and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol include other Schiff bases formed from aromatic aldehydes and amines . These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities . Some examples of similar compounds include 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol and 4-bromo-3-methoxyphenol .
Properties
IUPAC Name |
2-[(4-bromo-3-methylphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGVAHBJCVNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C(=CC=C2)OC)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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